Cas no 2680666-39-9 (1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one)

1-3-(4-Hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one is a heterocyclic compound featuring an azetidine ring fused with a hydroxypyrimidine moiety, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its structural rigidity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The hydroxypyrimidine group enhances hydrogen-bonding potential, improving binding affinity in target interactions. The compound’s stability and synthetic accessibility further contribute to its utility in drug discovery and development. Its well-defined chemical properties facilitate precise modifications, enabling tailored applications in research and industrial settings.
1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one structure
2680666-39-9 structure
Product Name:1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one
CAS No:2680666-39-9
MF:C9H11N3O2
MW:193.202541589737
CID:5647368
PubChem ID:165907053
Update Time:2025-06-15

1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2680666-39-9
    • EN300-28271828
    • 1-[3-(4-hydroxypyrimidin-2-yl)azetidin-1-yl]ethan-1-one
    • 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one
    • Inchi: 1S/C9H11N3O2/c1-6(13)12-4-7(5-12)9-10-3-2-8(14)11-9/h2-3,7H,4-5H2,1H3,(H,10,11,14)
    • InChI Key: MSYCIZHCNMMCLS-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CC(C2=NC=CC(N2)=O)C1

Computed Properties

  • Exact Mass: 193.085126602g/mol
  • Monoisotopic Mass: 193.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 61.8Ų

1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one Pricemore >>

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Additional information on 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one

1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one (CAS No. 2680666-39-9): An Emerging Compound in Medicinal Chemistry

1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one (CAS No. 2680666-39-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyrimidine and azetidine moieties, has shown promising activity in various biological assays, making it a subject of intense research and development.

The chemical structure of 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one is particularly noteworthy. The presence of a hydroxy group on the pyrimidine ring and the azetidine ring provides multiple points for functionalization, which can be exploited to enhance its pharmacological properties. Recent studies have highlighted the importance of these structural elements in modulating the compound's biological activity and selectivity.

In the context of drug discovery, 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one has been investigated for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of interest is its activity as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders. Research has shown that 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one exhibits selective inhibition of certain kinases, which could make it a valuable tool in the development of targeted therapies.

Beyond its kinase inhibitory properties, 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one has also been explored for its potential as an antiviral agent. Studies have demonstrated that this compound can interfere with viral replication processes, particularly in RNA viruses such as influenza and coronaviruses. The mechanism of action involves binding to specific viral proteins, thereby disrupting their function and preventing viral propagation. This makes 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one a promising candidate for further investigation in antiviral drug development.

The pharmacokinetic properties of 1-3-(4-hydroxypyrimidin-2-yl)azetidin-1-ylethan-1-one have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the drug reaches its intended target site and remains active for an appropriate duration. Ongoing research is focused on optimizing these properties to enhance the compound's therapeutic index.

In addition to its potential therapeutic applications, 1-3-(4-hydroxypyrimidin-2-y l)azetidin - 1 - yletha n - 1 - one has also been used as a tool compound in chemical biology studies. Its ability to modulate specific biological pathways makes it an invaluable reagent for probing cellular processes and understanding disease mechanisms. For example, researchers have utilized this compound to investigate the role of kinases in cancer cell proliferation and metastasis, providing insights that could inform the design of more effective cancer treatments.

The synthesis of 1 - 3 - (4 - hydroxypyrimi din - 2 - yl )azeti dine - 1 - yletha n - 1 - one has been optimized to ensure high yields and purity, which are essential for both research and pharmaceutical applications. Various synthetic routes have been developed, each offering unique advantages in terms of efficiency and scalability. One common approach involves the reaction of an appropriate azetidine derivative with a pyrimidine precursor, followed by functional group modifications to introduce the desired substituents.

To further advance the development of 1 - 3 - (4 - hydroxypyrimi din - 2 - yl )azeti dine - 1 - yletha n - 1 - one, collaborative efforts between academic institutions and pharmaceutical companies are underway. These partnerships aim to leverage expertise from multiple disciplines to overcome challenges such as improving solubility and reducing toxicity. By combining cutting-edge research with robust preclinical testing, it is hoped that this compound will progress through clinical trials and ultimately reach patients in need.

In conclusion, 1 - 3 - (4 - hydroxypyrimi din - 2 - yl )azeti dine - 1 - yletha n - 1 - one (CAS No. 2680666 - 39 - 9) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, coupled with its diverse biological activities, make it a valuable target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing therapeutic options for various diseases.

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